molecular formula C8H12N2O3 B12096901 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione CAS No. 308355-85-3

3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione

Cat. No.: B12096901
CAS No.: 308355-85-3
M. Wt: 184.19 g/mol
InChI Key: AHTDIKDEEMDJGD-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to a hexahydropyrrolo[1,2-A]pyrazine-1,4-dione core. Its molecular formula is C8H12N2O3, and it has a molecular weight of 184.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diketone, followed by hydroxymethylation. The reaction conditions often require a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione exerts its effects is largely dependent on its interaction with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Molecular targets may include enzymes or receptors involved in oxidative stress pathways, where the compound’s antioxidant properties can play a role in reducing cellular damage .

Comparison with Similar Compounds

    Pyrrolo[1,2-A]pyrazine-1,4-dione: This compound lacks the hydroxymethyl group but shares the core structure.

    Hexahydropyrrolo[1,2-A]pyrazine-1,4-dione: Similar to the target compound but without the hydroxymethyl substitution.

Uniqueness: 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

CAS No.

308355-85-3

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O3/c11-4-5-8(13)10-3-1-2-6(10)7(12)9-5/h5-6,11H,1-4H2,(H,9,12)

InChI Key

AHTDIKDEEMDJGD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CO

Origin of Product

United States

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